molecular formula C24H18N2O2S2 B2815960 (2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE CAS No. 476308-42-6

(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE

Cat. No.: B2815960
CAS No.: 476308-42-6
M. Wt: 430.54
InChI Key: DPBJFHGOEBDBFD-PHEQNACWSA-N
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Description

(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes thiophene and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and naphthalene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in studies of biological processes and interactions due to its unique structure.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene moieties.

    Naphthalene derivatives: Compounds containing naphthalene structures.

    Amide-linked compounds: Molecules with amide bonds connecting different aromatic rings.

Uniqueness

(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE is unique due to its specific combination of thiophene and naphthalene moieties, as well as its ability to undergo various chemical reactions and interact with different molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S2/c27-23(13-11-17-5-3-15-29-17)25-21-9-1-7-19-20(21)8-2-10-22(19)26-24(28)14-12-18-6-4-16-30-18/h1-16H,(H,25,27)(H,26,28)/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJFHGOEBDBFD-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C=CC3=CC=CS3)C(=C1)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=CS3)C=CC=C2NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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